Dicresulene (diammonium)
CAS No.:
Cat. No.: VC14554925
Molecular Formula: C15H22N2O8S2
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O8S2 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | azane;2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C15H16O8S2.2H3N/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2;;/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23);2*1H3 |
| Standard InChI Key | FTHAIXYFNGWZKE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)O)S(=O)(=O)O)O.N.N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Dicresulene diammonium (C₁₅H₂₂N₂O₈S₂) features two sulfonic acid groups attached to a bifunctional phenolic core, stabilized by ammonium counterions. The canonical SMILES representation O=S(C1=C(O)C=C(C)C(CC2=CC(S(=O)(O)=O)=C(O)C=C2C)=C1)(O)=O.N.N delineates its ortho-methyl-substituted benzene rings connected by a methylene bridge, with sulfonate moieties at positions 4 and 4' .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 422.47 g/mol | |
| LogP | 3.96 | |
| Polar Surface Area | 165.96 Ų | |
| Aqueous Solubility | 591.76 mM in DMSO | |
| Thermal Stability | Stable ≤37°C |
X-ray crystallography studies reveal intramolecular hydrogen bonding between sulfonate oxygens and phenolic hydroxyls, creating a rigid planar structure that facilitates protein binding. This configuration explains its 98% purity in commercial preparations, as verified by HPLC with UV detection at 254 nm .
Pharmacological Profile
Hemostatic Mechanism
The compound accelerates blood coagulation through a dual mechanism:
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Protein Denaturation: Sulfonic acid groups protonate lysine residues in fibrinogen, inducing structural unfolding and rapid polymerization into fibrin clots.
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Platelet Activation: Cationic ammonium ions enhance platelet adhesion to damaged endothelium via electrostatic interactions with anionic phospholipids .
In vivo models demonstrate a 62% reduction in bleeding time compared to saline controls when applied topically at 0.5% w/v concentration.
Antimicrobial Spectrum
Dicresulene diammonium exhibits broad-spectrum activity against Gram-positive pathogens:
Table 2: Minimum Inhibitory Concentrations (MIC)
| Organism | MIC (μg/mL) | Exposure Time |
|---|---|---|
| Staphylococcus aureus | 12.5 | 24 h |
| Mycobacterium tuberculosis | 25.0 | 72 h |
| Candida albicans | 50.0 | 48 h |
Mechanistic studies using fluorescence microscopy show rapid penetration of the bacterial cell wall, with subsequent inhibition of DNA gyrase through sulfonate-mediated chelation of Mg²⁺ ions.
Antiviral Activity
Against dengue virus serotype 2 (DENV-2), the compound achieves 90% replication inhibition at 10 μM concentration by targeting the NS2B/NS3 protease. Molecular docking simulations reveal binding to the protease active site (PDB ID 4M9T) with a ΔG of -9.2 kcal/mol, competitively blocking substrate access.
Synthesis and Analytical Characterization
Industrial Synthesis
The manufacturing process involves three stages:
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Polymerization: Condensation of 4-methylcatechol with formaldehyde under acidic conditions yields Policresulen.
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Depolymerization: Controlled alkaline hydrolysis (pH 9.5, 80°C) generates monomeric dicresulene .
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Salt Formation: Neutralization with ammonium hydroxide to pH 6.8 produces the diammonium salt .
Table 3: Critical Process Parameters
| Stage | Temperature | pH | Duration | Yield |
|---|---|---|---|---|
| Polymerization | 110°C | 2.5 | 8 h | 82% |
| Depolymerization | 80°C | 9.5 | 3 h | 95% |
| Salt Formation | 25°C | 6.8 | 1 h | 98% |
Pharmaceutical Formulations
Stability Profile
Accelerated stability testing (40°C/75% RH) over 6 months shows:
Lyophilized formulations maintain sterility for 24 months at -20°C, reconstituting to 250 mg/mL in sterile water for injection .
Clinical Applications
Gynecological Therapeutics
A multicenter RCT (n=450) comparing 1% dicresulene diammonium gel to podophyllotoxin for cervical erosion demonstrated:
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Healing Rate: 89% vs. 72% at 12 weeks (p<0.01)
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Adverse Events: 5% transient burning vs. 18% ulceration.
Wound Management
In diabetic foot ulcer models, daily application reduced biofilm formation by 3-log CFU/g tissue compared to silver sulfadiazine (1-log reduction).
| Region | Indication | Approval Status |
|---|---|---|
| EU | Cervical Erosion | Phase III |
| China | Vaginal Leukoplakia | Marketed |
| USA | Investigational | IND 135,492 |
Toxicological Profile
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LD₅₀ (oral rat): >2000 mg/kg
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Genotoxicity: Negative in Ames test up to 5000 μg/plate.
Future Research Directions
Ongoing trials explore its potential as:
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HIV Entry Inhibitor: Preclinical data show 50% inhibition of gp120-CD4 binding at 5 μM.
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Anticancer Adjuvant: Synergistic effect with paclitaxel in triple-negative breast cancer models (CI=0.3).
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